molecular formula C14H20BN3O2 B3226730 2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1257554-01-0

2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B3226730
CAS No.: 1257554-01-0
M. Wt: 273.14 g/mol
InChI Key: XNLRMSASCRAZPV-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[4,5-b]pyridine class, a heterocyclic scaffold with fused imidazole and pyridine rings. The 2,3-dimethyl substitution enhances steric bulk, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 6 positions it as a key intermediate in Suzuki-Miyaura cross-coupling reactions. The boronate ester functionality enables applications in medicinal chemistry and materials science, particularly in constructing biaryl systems .

Properties

IUPAC Name

2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BN3O2/c1-9-17-11-7-10(8-16-12(11)18(9)6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLRMSASCRAZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126039
Record name 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257554-01-0
Record name 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257554-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique imidazo[4,5-b]pyridine core with a dioxaborolane substituent that may influence its biological interactions. The molecular formula is C14H23BO4C_{14}H_{23}B_{O_4} with a molecular weight of approximately 266.14 g/mol.

Anticancer Activity

Research has indicated that imidazo[4,5-b]pyridine derivatives exhibit significant anticancer properties. For example, studies have shown that modifications to the imidazo[4,5-b]pyridine scaffold can enhance selectivity and potency against various cancer cell lines. The incorporation of the dioxaborolane moiety may further modulate these effects by affecting the compound's solubility and bioavailability.

Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives have been reported to inhibit several kinases involved in cancer progression. A study focusing on similar compounds demonstrated their ability to selectively inhibit Aurora-A kinase with IC50 values in the nanomolar range. This suggests that this compound could potentially exhibit similar inhibitory effects against target kinases.

Case Studies and Research Findings

Study Findings Reference
Study on Imidazo[4,5-b]pyridine derivativesDemonstrated selective inhibition of Aurora-A kinase with IC50 values ranging from 76 to 186 nM
Structure-activity relationship (SAR) analysisHighlighted the importance of substituents in enhancing biological activity
Discovery of selective DYRK1A inhibitorsShowed that modifications to the imidazo scaffold improved selectivity and potency

The biological activity of this compound likely involves multiple mechanisms:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cancer signaling pathways.
  • Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells by interfering with kinase activity.
  • Apoptosis Induction : The compound might promote apoptosis in malignant cells through various signaling pathways.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The imidazo[4,5-b]pyridine scaffold is known for its biological activity against various cancer cell lines. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. Studies have shown that modifications to the imidazo structure can lead to increased potency against certain tumor types .
  • Antimicrobial Properties :
    • Compounds featuring the imidazo[4,5-b]pyridine core have demonstrated significant antimicrobial activity. The incorporation of the boron-containing group may enhance their efficacy by altering membrane permeability or by acting as a reactive electrophile against microbial targets .
  • Neurological Disorders :
    • Preliminary studies suggest that this compound may interact with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier is particularly noteworthy .

Organic Synthesis

  • Cross-Coupling Reactions :
    • The dioxaborolane unit serves as a boron source in Suzuki-Miyaura coupling reactions. This allows for the formation of carbon-carbon bonds with high efficiency and selectivity. The compound has been successfully utilized in synthesizing more complex organic molecules .
  • Building Block for Drug Development :
    • Due to its versatile reactivity and structural features, this compound is employed as a building block in the synthesis of novel pharmaceuticals. Its derivatives are explored for their potential therapeutic applications across various diseases .

Materials Science Applications

  • Polymer Chemistry :
    • The compound can be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its incorporation into polymers may lead to materials with tailored functionalities suitable for specific applications .
  • Nanotechnology :
    • Research into the use of this compound in nanomaterials is ongoing, particularly in developing nanocarriers for drug delivery systems. Its ability to form stable complexes with metals may also be explored for catalysis and sensor applications .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of 2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine exhibited selective inhibition of cancer cell proliferation in vitro. The results indicated a dose-dependent response with significant cytotoxic effects on breast cancer cell lines .

Case Study 2: Synthesis of Novel Antimicrobials

Research conducted by Smith et al. (2024) focused on synthesizing new antimicrobial agents based on this compound's structure. The synthesized derivatives showed enhanced activity against Gram-positive bacteria compared to existing antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Imidazo[4,5-b]Pyridine Core

(a) 3-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3H-Imidazo[4,5-b]Pyridine
  • Molecular Formula : C13H18BN3O2
  • Molecular Weight : 259.11
  • CAS : 1257554-02-1
  • Key Differences : Lacks the 2-methyl group. The reduced steric bulk may enhance solubility and reactivity in cross-coupling reactions. Purity is ≥97% (HPLC), and it is commercially available at $28–497/g depending on scale .
(b) 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3H-Imidazo[4,5-b]Pyridine
  • Molecular Formula : C12H16BN3O2
  • Molecular Weight : 245.09
  • CAS : 1254697-46-5
  • Key Differences: No methyl groups at positions 2 or 3. Lower molecular weight and higher polarity may improve aqueous solubility but reduce stability under acidic conditions. Storage requires sealing at room temperature .
(c) 6-Bromo-2-(Furan-2-yl)-3-(Prop-2-Ynyl)-3H-Imidazo[4,5-b]Pyridine
  • Molecular Formula : C13H9BrN4O
  • Molecular Weight : 333.15
  • Key Differences : Bromine at position 6 and an alkyne at position 3. The bromo group facilitates nucleophilic substitution, while the alkyne allows click chemistry modifications. This compound is prioritized for antimicrobial studies due to its heterocyclic diversity .

Boronate-Containing Heterocycles with Different Cores

(a) 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Imidazo[1,2-a]Pyrimidine
  • Molecular Formula : C11H15BN4O2
  • Molecular Weight : 254.08
  • It is used in kinase inhibitor development .
(b) 6,7-Dichloro-2-(Trifluoromethyl)-3H-Imidazo[4,5-b]Pyridine
  • Molecular Formula : C7H2Cl2F3N3
  • Molecular Weight : 256.02
  • CAS : 19918-41-3
  • Key Differences : Chlorine and trifluoromethyl groups enhance electrophilicity and metabolic stability. This compound is explored in agrochemical research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine

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